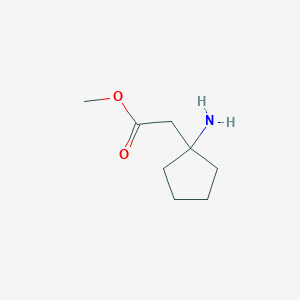

Methyl 2-(1-aminocyclopentyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1-aminocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGZHBMQHIXPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299304 | |

| Record name | Methyl 1-aminocyclopentaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178242-71-2 | |

| Record name | Methyl 1-aminocyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178242-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-aminocyclopentaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1-aminocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Landscape of Cyclopentyl Gabapentin Analogs: SAR, Kinetics, and Therapeutic Viability

This technical guide focuses on the cyclopentyl analogs of gabapentin (specifically the ring-contracted scaffold 1-(aminomethyl)cyclopentaneacetic acid and its derivatives). It analyzes their position in the Structure-Activity Relationship (SAR) landscape of

Executive Summary: The Ring Contraction Hypothesis

The clinical success of gabapentin (1-(aminomethyl)cyclohexaneacetic acid) established the

Research into cyclopentyl analogs —specifically 1-(aminomethyl)cyclopentaneacetic acid —represents a critical chapter in rational drug design. By contracting the lipophilic ring from C6 (cyclohexane) to C5 (cyclopentane), researchers aim to modulate:

-

Conformational Entropy: Altering the spatial vector of the amino/carboxyl pharmacophore.

-

Lipophilicity (LogP): Tuning blood-brain barrier (BBB) penetration.

-

Transporter Affinity: Modifying binding kinetics to the System L (LAT1) transporter to overcome bioavailability ceilings.

This guide details the technical specifications, synthesis, and therapeutic potential of these C5 analogs.

Chemical Basis & Structure-Activity Relationship (SAR)

The "Gabapentinoid Pharmacophore" requires a

Comparative Structural Analysis[1]

| Feature | Gabapentin (Standard) | Cyclopentyl Analog (C5) | Pregabalin (Isobutyl) |

| IUPAC Name | 1-(aminomethyl)cyclohexaneacetic acid | 1-(aminomethyl)cyclopentaneacetic acid | (3S)-3-(aminomethyl)-5-methylhexanoic acid |

| Ring/Tail Structure | Cyclohexane (C6) | Cyclopentane (C5) | Isobutyl Chain (Open) |

| Conformation | Chair (Rigid) | Envelope (Flexible) | Rotational Freedom |

| ~14-20 nM | ~30-50 nM (Variable by isomer) | ~10-15 nM | |

| LAT1 Transport | High Affinity ( | Moderate Affinity | High Affinity |

The Steric Constraint Mechanism

The

-

Gabapentin (C6): The cyclohexane ring locks the amine and carboxyl groups in a gauche conformation, which is bio-active. The chair conformation perfectly fills the hydrophobic pocket.

-

Cyclopentyl Analog (C5): The cyclopentane ring adopts an "envelope" or "twist" conformation. This slight reduction in steric bulk (ring contraction) often results in a 2-3 fold reduction in binding affinity compared to the C6 parent. The C5 ring does not fill the hydrophobic pocket as "tightly," leading to a higher dissociation rate (

).

Key Insight for Developers: While the unsubstituted cyclopentyl analog is less potent, it serves as a superior scaffold for substitution . The reduced bulk allows for the addition of methyl or ethyl groups (e.g., 3-methyl-cyclopentyl variants) to probe specific sub-pockets of the

Mechanism of Action & Signaling Pathway[2]

The therapeutic effect relies on the disruption of calcium channel trafficking.[1]

Pathway Visualization (DOT)

The following diagram illustrates the mechanism where cyclopentyl analogs compete for the

Figure 1: Mechanism of action for gabapentinoid analogs.[2] The cyclopentyl ligand enters via LAT1 and binds intracellular

Experimental Protocols

Synthesis of 1-(Aminomethyl)cyclopentaneacetic Acid

Note: This protocol is adapted from the standard Guareschi-Thorpe condensation method used for gabapentinoids.

Reagents: Cyclopentanone, Ethyl cyanoacetate, Ammonia (gas), Sulfuric acid.

Step-by-Step Workflow:

-

Condensation:

-

Mix Cyclopentanone (1.0 eq) with Ethyl cyanoacetate (2.0 eq) in ethanol.

-

Cool to 0°C. Saturate with Ammonia gas for 4 hours.

-

Mechanism:[3][4] Knoevenagel condensation followed by Michael addition forms the dicyano-glutarimide intermediate.

-

Hold: Stir at 0°C for 24 hours. A solid precipitate (ammonium salt) forms.

-

-

Hydrolysis & Decarboxylation:

-

Dissolve the intermediate in 60% H₂SO₂ (w/v).

-

Reflux at 140°C for 6-12 hours.

-

Result: This harsh acid hydrolysis converts nitrile groups to carboxylic acids and decarboxylates the geminal diacid, yielding 1,1-cyclopentanediacetic acid .

-

-

Imide Formation:

-

Treat the diacid with Urea or heat with Ammonium Hydroxide to form the cyclic imide (3-azaspiro[4.5]decane-2,4-dione analog).

-

-

Hofmann Rearrangement (Critical Step):

-

Dissolve the imide in NaOH solution at 0°C.

-

Add Sodium Hypobromite (NaOBr) or Sodium Hypochlorite (NaOCl) dropwise.

-

Reaction: The amide migrates to the amine.

-

Acidify with HCl to pH 6.0 (isoelectric point).

-

-

Purification:

-

Recrystallize from Methanol/Isopropanol.

-

Yield: Typically 45-60%.

-

Validation: 1H NMR (D2O) should show cyclopentyl multiplet (1.4-1.7 ppm) and methylene singlet (2.9 ppm).

-

Binding Assay (Radioligand Competition)

To determine if your cyclopentyl analog retains therapeutic potential, you must benchmark it against [³H]-Gabapentin.

-

Membrane Preparation: Homogenize porcine frontal cortex (rich in

) in 10mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g. -

Incubation:

-

Total Volume: 250 µL.

-

Ligand: 10 nM [³H]-Gabapentin.

-

Competitor: Cyclopentyl analog (10⁻⁹ to 10⁻⁴ M).

-

Time: 45 min at 25°C (room temp).

-

-

Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

-

Analysis: Calculate

and convert to-

Success Criterion:

< 100 nM indicates viable therapeutic potency.

-

Therapeutic Potential & Future Directions

The "Prodrug" Opportunity

While the naked cyclopentyl analog has lower affinity than gabapentin, it possesses a different lipophilic profile. This makes it an excellent candidate for prodrug derivatization (similar to Gabapentin Enacarbil).

-

Hypothesis: A cyclopentyl analog with a promoiety targeting the SMVT (Sodium-dependent Multivitamin Transporter) rather than LAT1 could bypass the saturation issues of gabapentin.

Fused-Ring Systems

Current research suggests that "locking" the cyclopentyl ring into a bicyclic system (e.g., bicyclo[3.2.0]heptane derivatives) restores the affinity lost by ring contraction.

-

Example:Mirogabalin utilizes a bicyclic system that mimics the steric bulk of the cyclohexane but with specific orientation that increases selectivity for

(analgesia) over

Data Summary: Analog Comparison

| Compound Class | Bioavailability | Clinical Status | |

| Gabapentin (C6) | Moderate | Low (Saturable) | Marketed (Neurontin) |

| Pregabalin (Isobutyl) | Moderate | High (>90%) | Marketed (Lyrica) |

| Cyclopentyl Analog (C5) | Low-Moderate | Moderate | Research Tool / Scaffold |

| Bicyclic Analogs | High | High | Emerging (e.g., Mirogabalin) |

References

-

Gee, N. S., et al. (1996).[5] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1][5][6][7][8] Journal of Biological Chemistry. Link

-

Bryans, J. S., et al. (1998). "Identification of novel ligands for the alpha2delta subunit of voltage-gated calcium channels." Journal of Medicinal Chemistry. Link

-

Yuen, E., et al. (2012). "Gabapentin enacarbil: a novel transport mechanism for a known drug." Clinical Pharmacology & Therapeutics. Link

-

Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin."[9] Proceedings of the National Academy of Sciences. Link

-

Kukkar, A., et al. (2013). "Implications of the alpha-2-delta subunit of calcium channels in neuropathic pain." Journal of Neuroscience Research. Link

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Preamble: The Challenge and Opportunity of Cyclic Peptides in Drug Development

An In-Depth Technical Guide to the Pharmacokinetics of Cyclic Amino Acid Methyl Esters

Cyclic peptides and their constituent amino acids represent a compelling class of therapeutic candidates. Their conformational rigidity often translates to high target binding affinity and specificity.[1] However, the journey from a promising molecule to a viable drug is frequently hindered by poor pharmacokinetic properties. The presence of polar carboxyl and amino groups can limit membrane permeability, leading to low oral bioavailability and poor access to intracellular or central nervous system (CNS) targets.[1] A key strategy to overcome these hurdles is the chemical modification of the cyclic amino acid structure to create a transiently more lipophilic entity—a prodrug. This guide provides an in-depth exploration of one of the most fundamental and effective prodrug strategies: methyl esterification. We will dissect the pharmacokinetic lifecycle of cyclic amino acid methyl esters, from their design rationale to their ultimate metabolic fate, providing both the theoretical underpinnings and practical, field-proven methodologies for their evaluation.

Chapter 1: The Methyl Ester Moiety: A Prodrug Strategy for Enhanced Bioavailability

The core principle behind using a methyl ester is to mask the polar carboxylic acid group of a cyclic amino acid, thereby increasing its lipophilicity and, consequently, its ability to passively diffuse across biological membranes.[]

Rationale and Physicochemical Impact

Esterification of a carboxylic acid with methanol is a common and effective method in medicinal chemistry to "protect" the carboxyl group.[3] This conversion has several profound effects on the molecule's properties:

-

Increased Lipophilicity: The replacement of a highly polar and ionizable carboxyl group (-COOH) with a less polar methyl ester group (-COOCH3) significantly increases the molecule's partition coefficient (LogP). This is a primary driver for enhanced passive diffusion across the lipid bilayers of the gastrointestinal tract and other cellular barriers.[]

-

Modified Solubility: While increasing lipophilicity, the esterification can sometimes be leveraged to improve aqueous solubility, particularly when the parent drug is highly insoluble. The resulting ester can be formulated as a hydrochloride salt of the amino group, enhancing water solubility for formulation purposes.[][4]

-

Chemical Stability: Amino acid esters can be susceptible to hydrolysis. The stability is pH-dependent; they are relatively stable in acidic environments but convert more readily to the active lactone under physiological conditions (pH 7.4).[5] This pH-dependent conversion can be a strategic advantage, for instance, in designing liposomal formulations that maintain stability in an acidic core and release the active drug upon entering the neutral pH of the bloodstream or tumor microenvironment.[5]

The Prodrug Concept: In Vivo Activation

A prodrug is an inactive derivative that is converted in the body to the active pharmacological agent.[6] For cyclic amino acid methyl esters, the intended activation pathway is enzymatic hydrolysis, primarily by esterases that are abundant in the plasma, liver, and other tissues.[7] This reaction regenerates the free carboxylic acid, restoring the molecule's intended biological activity. This approach has been highly successful, with amino acid ester prodrugs like valacyclovir and valganciclovir demonstrating significantly improved oral bioavailability over their parent drugs by leveraging intestinal transporters.[][4]

Chapter 2: Navigating Biological Barriers: Absorption and Distribution

The primary pharmacokinetic advantage of methyl esterification is the improved ability to cross biological membranes. This impacts both the initial absorption and subsequent distribution throughout the body.

Intestinal Absorption

Enhanced absorption from the gastrointestinal tract is a major goal of this prodrug strategy.

-

Passive Diffusion: The increased lipophilicity of the ester form facilitates passive transcellular transport across the intestinal epithelium.[]

-

Transporter-Mediated Uptake: A significant advantage is that amino acid esters can be recognized by solute carrier transporters.[8][9] Notably, transporters like the L-type amino acid transporter 1 (LAT1) and peptide transporters (PEPT1) can facilitate the uptake of these prodrugs, even though they may lack a true peptide bond.[][4][8] This active transport mechanism can dramatically improve absorption efficiency compared to relying on passive diffusion alone.

Blood-Brain Barrier (BBB) Penetration

For CNS-targeted drugs, crossing the blood-brain barrier is a formidable challenge. The BBB is characterized by continuous tight junctions and a paucity of transendothelial pathways, strictly limiting the passage of polar molecules.[10]

-

Enhanced Permeability: The greater lipophilicity of a cyclic amino acid methyl ester can enhance its potential to cross the BBB.

-

Role of Transporters: The BBB is rich in transporters that regulate the influx and efflux of molecules. Influx transporters like LAT1 are crucial for delivering essential amino acids to the brain and can also be hijacked by amino acid-based drugs or prodrugs.[9][11] Conversely, efflux transporters can actively pump compounds out of the brain, limiting their exposure. The interplay between passive diffusion, influx, and efflux determines the net brain penetration. Studies with cyclic peptides have shown that even subtle structural differences can lead to significant variations in BBB transport, with some peptides achieving an unbound brain-to-plasma concentration ratio (Kp,uu,brain) as high as 13%.[12]

Plasma Protein Binding

Once absorbed into the bloodstream, a drug's distribution is influenced by its binding to plasma proteins like albumin. Generally, only the unbound (free) fraction of the drug is available to cross membranes, reach target tissues, and be metabolized or excreted.[13] The increased lipophilicity of a methyl ester may lead to higher plasma protein binding compared to the parent carboxylic acid. This is a critical parameter to measure, as high binding can limit the effective concentration of the drug at its target site.[13]

Chapter 3: Metabolic Fate: Activation and Catabolism

The metabolism of a cyclic amino acid methyl ester is a two-stage process: the activation of the prodrug via hydrolysis, followed by the catabolism of the resulting active amino acid.

Primary Metabolism: Esterase-Mediated Hydrolysis

The conversion of the methyl ester back to the carboxylic acid is the critical activation step. This is typically a rapid process mediated by various carboxylesterases found in high concentrations in the liver, plasma, and intestinal wall. The rate of hydrolysis can be influenced by the steric hindrance around the ester group.

Secondary Metabolism: Catabolism of the Cyclic Amino Acid

Once the ester is cleaved, the parent cyclic amino acid enters the body's general amino acid metabolic pathways. The primary steps involve:

-

Deamination: The removal of the amino group, often through a transamination reaction where the amine group is transferred to an alpha-keto acid (like α-ketoglutarate), converting the amino acid into its corresponding keto acid.[14][15]

-

Carbon Skeleton Catabolism: The remaining carbon backbone can enter central metabolic pathways. Depending on its structure, it can be converted into intermediates of the citric acid cycle (e.g., pyruvate, acetyl-CoA, oxaloacetate), which can then be used to generate ATP, glucose, or fatty acids.[14][16]

-

Nitrogen Excretion: The excess nitrogen liberated during deamination is converted into ammonia, which is then detoxified in the liver via the urea cycle and subsequently excreted by the kidneys in urine.[14][16]

Visualization: Generalized Metabolic Pathway

The following diagram illustrates the key metabolic transformations of a cyclic amino acid methyl ester.

Caption: Generalized metabolic fate of a cyclic amino acid methyl ester prodrug.

Chapter 4: Clearance and Excretion

Clearance describes the rate at which a drug is removed from the body. For cyclic amino acid methyl esters and their metabolites, this is primarily a function of hepatic (liver) and renal (kidney) processes.

-

Hepatic Clearance: This includes both metabolism by liver enzymes (as described above) and excretion of the drug or its metabolites into the bile.

-

Renal Clearance: The kidneys filter waste products from the blood into the urine. The parent prodrug, the active amino acid, and downstream metabolites like urea can be excreted via the kidneys. The physicochemical properties of each species (e.g., size, charge, polarity) will dictate the efficiency of their renal clearance. Urinary analysis of organic acids can reveal the excretion patterns of various metabolites.[17]

Chapter 5: A Practical Guide to Pharmacokinetic Characterization

A robust understanding of a compound's pharmacokinetic profile requires a tiered approach, combining in vitro assays for initial screening with definitive in vivo studies.[13]

Core In Vitro ADME Assays

These assays provide early-stage data on a compound's likely behavior in vivo and are essential for lead optimization.[13][18]

Table 1: Key In Vitro Assays for Pharmacokinetic Profiling

| Parameter Assessed | Assay | Experimental System | Key Output | Interpretation |

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Artificial lipid membrane | Pe (effective permeability) | Predicts passive diffusion potential. Fast, high-throughput screening. |

| Caco-2 / MDCK Cell Monolayers | Differentiated cell lines forming tight junctions | Papp (apparent permeability), Efflux Ratio | Gold standard for predicting intestinal absorption. Can identify transporter interactions (e.g., P-gp efflux). | |

| Metabolic Stability | Liver Microsomes / S9 Fractions | Subcellular fractions containing metabolic enzymes (CYPs, UGTs) | Intrinsic Clearance (CLint), Half-life (t½) | Predicts susceptibility to Phase I and some Phase II metabolism. High clearance suggests rapid hepatic elimination.[19][20] |

| Hepatocyte Suspension | Intact liver cells | Intrinsic Clearance (CLint), Half-life (t½) | More comprehensive model including uptake transporters and both Phase I/II metabolism.[19] | |

| Plasma Stability | Incubation in Plasma | Fresh plasma from relevant species (e.g., rat, human) | Half-life (t½) | Assesses stability against plasma enzymes (e.g., esterases). Crucial for ester prodrugs. |

| Plasma Protein Binding | Equilibrium Dialysis / Ultracentrifugation | Plasma vs. buffer separated by a semi-permeable membrane | % Bound, fu (fraction unbound) | Determines the free fraction of the drug available for therapeutic action and clearance.[13] |

Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation: Thaw pooled liver microsomes (e.g., human, rat) and NADPH regenerating system (cofactor for CYP enzymes) on ice.

-

Incubation Mixture: In a 96-well plate, prepare a pre-incubation mix containing phosphate buffer (pH 7.4), microsomes, and the test compound (typically at 1 µM).

-

Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

-

Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint). A positive control (e.g., testosterone) with known metabolic properties must be run in parallel to validate the assay.[13]

In Vivo Pharmacokinetic Studies

Animal models, typically rodents (mice or rats), are used to determine the complete pharmacokinetic profile, including key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).[20]

Protocol: Rodent Pharmacokinetic Study (IV and PO Dosing)

-

Animal Preparation: Use cannulated rats (e.g., jugular vein for dosing/sampling) to minimize stress. Acclimate animals before the study.

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of the compound in a suitable vehicle via the cannula. This allows for the determination of absolute clearance and volume of distribution.

-

Oral (PO) Group: Administer the compound via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (e.g., ~50 µL) at a series of predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the cannula into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key PK parameters. Bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the PO dose to the AUC from the IV dose.

Visualization: Integrated PK Workflow

Caption: A typical workflow for characterizing the pharmacokinetics of a new chemical entity.

Chapter 6: Bioanalytical Methodologies: Quantifying Cyclic Amino Acid Methyl Esters

Accurate quantification of the test compound in complex biological matrices like plasma or urine is the foundation of any pharmacokinetic study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[21][22]

LC-MS/MS Method Development

-

Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically used to separate the analyte from endogenous matrix components before it enters the mass spectrometer.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is most commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) and a specific product ion that is formed upon fragmentation. This precursor-product transition is highly specific to the analyte, minimizing interference.[23]

-

Derivatization: While derivatization is often required for amino acid analysis by older methods like GC-MS or LC-UV to improve volatility or detectability, it is generally not necessary for LC-MS/MS, which can detect the native molecules with high sensitivity.[22][24] If derivatization is employed, care must be taken to ensure the reaction is complete and consistent.[25]

Sample Preparation

The goal of sample preparation is to remove proteins and other interfering components from the biological sample before injection onto the LC-MS/MS system.

-

Protein Precipitation (PPT): This is the simplest and most common method. A cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample, causing proteins to denature and precipitate.[23] After centrifugation, the clear supernatant is analyzed.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted for analysis.

-

Solid-Phase Extraction (SPE): The sample is passed through a small cartridge containing a sorbent that retains the analyte. Interferents are washed away, and the purified analyte is then eluted with a strong solvent.

Conclusion: Synthesizing the Data for Drug Development

The pharmacokinetic study of a cyclic amino acid methyl ester is a multi-faceted investigation. It begins with the chemical rationale of using the ester as a prodrug to enhance membrane permeability. This hypothesis is then tested through a systematic series of in vitro and in vivo experiments. By integrating data on absorption, distribution, metabolic activation, catabolism, and excretion, researchers can build a comprehensive profile of the molecule's behavior in a biological system. This detailed understanding is paramount for making informed decisions in drug development, enabling the selection of candidates with a higher probability of clinical success and guiding the optimization of their properties to achieve the desired therapeutic effect.

References

-

Amide-to-ester substitutions modify the permeability and ADME properties of natural and synthetic cyclic peptides | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Guedes, R. A., et al. (2011). Cyclization-activated Prodrugs. Molecules, 16(8), 6383–6419. [Link]

-

Berglund, L. L., et al. (2023). Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro. Pharmaceutics, 15(5), 1493. [Link]

-

Jager, M., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews, 54(2), 166–187. [Link]

-

Guedes, R. A., et al. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(11), 13905–13930. [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 512–547. [Link]

-

Guedes, R. A., et al. (2013). Amino Acids in the Development of Prodrugs. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Demeule, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

-

Koopman, R. (2018). Amino Acid Metabolism. Cold Spring Harbor Perspectives in Biology, 10(11), a033156. [Link]

-

Lee, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 226. [Link]

-

An, G., et al. (2022). Blood–Brain Barrier Solute Carrier Transporters and Motor Neuron Disease. International Journal of Molecular Sciences, 23(20), 12151. [Link]

-

Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Retrieved February 23, 2026, from [Link]

-

Nieto-Quero, A., et al. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 1073. [Link]

-

Wang, H., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

-

Luffer-Atlas, D., & Atrakchi, A. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Pardridge, W. M. (1999). Blood-Brain Barrier Carrier-Mediated Transport and Brain Metabolism of Amino Acids. Neurochemical Research, 24(11), 1437–1445. [Link]

-

Duran, M., et al. (1985). Excretion pattern of branched-chain amino acid metabolites during the course of acute infections in a patient with methylmalonic acidaemia. Journal of Inherited Metabolic Disease, 8 Suppl 2, 117–119. [Link]

-

in vitro/vivo Pharmacokinetic Screening. (n.d.). Sumika Chemical Analysis Service, Ltd. Retrieved February 23, 2026, from [Link]

-

Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved February 23, 2026, from [Link]

-

Pardridge, W. M. (1999). Blood—Brain Barrier. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

Song, Y., et al. (2005). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 48(4), 1274–1277. [Link]

-

Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

-

Metabolism Of Fatty Acids And Proteins. (n.d.). Jack Westin. Retrieved February 23, 2026, from [Link]

-

Fatty Acid Methyl Ester and Amino Acid Methyl Ester. (2025). SINOCHEM. Retrieved February 23, 2026, from [Link]

-

Le, T. T., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

-

Overview of Amino Acid Metabolism. (n.d.). Khan Academy. Retrieved February 23, 2026, from [Link]

Sources

- 1. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclization-activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. jackwestin.com [jackwestin.com]

- 15. Khan Academy [khanacademy.org]

- 16. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Excretion pattern of branched-chain amino acid metabolites during the course of acute infections in a patient with methylmalonic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. in vitro/vivo Pharmacokinetic Screeningï½Pharmaceuticalsï½Servicesï½Sumika Chemical Analysis Service, Ltd. [scas.co.jp]

- 19. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 | MDPI [mdpi.com]

- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

- 22. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

- 24. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 25. mdpi.com [mdpi.com]

Role of Methyl 2-(1-aminocyclopentyl)acetate in peptidomimetic drug design

An In-depth Technical Guide to the Role of Methyl 2-(1-aminocyclopentyl)acetate in Peptidomimetic Drug Design

Abstract

Peptidomimetics represent a cornerstone of modern therapeutic development, offering the potential to harness the high potency and selectivity of native peptides while overcoming their inherent limitations in stability and bioavailability. A key strategy in this field is the incorporation of non-proteinogenic amino acids to enforce specific conformational constraints. This guide provides a comprehensive technical overview of this compound, a valuable building block in peptidomimetic design. We will explore the rationale for its use, detailing how the cyclopentyl scaffold introduces conformational rigidity, enhances enzymatic stability, and ultimately improves pharmacological properties. This document will cover the synthesis of the core scaffold, detailed protocols for its incorporation into peptide chains using modern synthetic techniques, and an analysis of the resulting improvements in drug-like properties, supported by quantitative data and a real-world application in a marketed therapeutic.

Introduction: The Peptidomimetic Imperative

Native peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity. However, their therapeutic application is often hampered by poor metabolic stability due to rapid degradation by proteases and a lack of oral bioavailability.[1] Peptidomimetic design seeks to create novel structures that mimic the three-dimensional pharmacophore of a bioactive peptide but with superior drug-like properties.[2] A primary goal is to stabilize the bioactive conformation—the specific shape the peptide adopts when binding to its target—thereby minimizing the entropic penalty upon binding and enhancing affinity.[3][4]

The incorporation of conformationally restricted amino acids is a powerful strategy to achieve this stabilization.[5] By limiting the rotational freedom of the peptide backbone, these non-natural building blocks can pre-organize the molecule into a desired secondary structure, such as a β-turn or an α-helix.[6] this compound, an α,α-disubstituted amino acid analogue, is an exemplary scaffold for this purpose. The cyclopentane ring locks the φ (phi) and ψ (psi) dihedral angles, significantly reducing the conformational flexibility of the peptide backbone and shielding it from enzymatic attack.[7]

The Strategic Advantage of the Cyclopentyl Scaffold

The introduction of a cyclopentyl group into a peptide backbone confers several critical advantages, rooted in its unique stereochemical properties.

Conformational Rigidity and Pre-organization

Unlike linear amino acids which can adopt a wide range of conformations, the cyclopentane ring in this compound severely restricts the available conformational space. The ideal bond angle in a cyclopentane ring is approximately 107°, which is very close to the preferred 109.5° tetrahedral bond angle, resulting in low angle strain.[8] This inherent rigidity helps to lock the peptide backbone into a more defined geometry. This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for the target receptor. For example, a cyclic analogue of a peptide inhibitor of Pin1 was found to have an 85-fold higher receptor binding affinity compared to its linear counterpart.[9]

Diagram: Conformational Constraint Below is a diagram illustrating how the cyclopentyl ring restricts the rotational freedom of the peptide backbone compared to a simple glycine residue.

Caption: Comparison of rotational freedom in a glycine vs. a cyclopentyl-constrained residue.

Enhanced Enzymatic Stability

Proteolytic enzymes recognize and cleave peptide bonds based on the specific side chains and the local backbone conformation of their substrates. The steric bulk of the cyclopentyl group at the α-carbon hinders the approach of proteases, effectively shielding the adjacent peptide bonds from enzymatic cleavage.[10] This increased steric hindrance disrupts enzyme recognition and binding. The result is a significantly extended plasma half-life, a critical parameter for therapeutic efficacy. For instance, the modification of the native peptide somatostatin (half-life of 1-2 minutes) into its analogue octreotide, which incorporates a D-amino acid and other modifications, extends its half-life to 1.5 hours.[11] Similar stability enhancements are observed in cyclic peptides, with measured half-lives in liver microsomes ranging from minutes to over two hours.[12]

Synthesis and Incorporation of the Building Block

The successful application of this compound in peptidomimetics relies on robust synthetic methodologies for both the building block itself and its subsequent incorporation into a peptide sequence.

Synthesis of the 1-Aminocyclopentanecarboxylic Acid Scaffold

The core α,α-disubstituted amino acid scaffold can be synthesized using well-established organic chemistry reactions, most notably the Strecker and Bucherer-Bergs syntheses, starting from cyclopentanone.

// Nodes Cyclopentanone [label="Cyclopentanone"]; Aminonitrile [label="α-Aminonitrile\nIntermediate", fillcolor="#FFFFFF"]; Hydantoin [label="Hydantoin\nIntermediate", fillcolor="#FFFFFF"]; AminoAcid [label="1-Aminocyclopentane-\n1-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cyclopentanone -> Aminonitrile [label=" Strecker Synthesis\n(NH4Cl, KCN)"]; Cyclopentanone -> Hydantoin [label=" Bucherer-Bergs\n((NH4)2CO3, KCN)"]; Aminonitrile -> AminoAcid [label=" Acid Hydrolysis"]; Hydantoin -> AminoAcid [label=" Acid Hydrolysis"]; }

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 9. sites.utoronto.ca [sites.utoronto.ca]

- 10. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 11. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability of Ester Prodrugs of 1-Aminocyclopentaneacetic Acid

Technical Guide for Drug Development

Executive Summary: The Pharmacokinetic Challenge

1-Aminocyclopentaneacetic acid (ACP) is a cyclic amino acid and a structural homolog of the anticonvulsant gabapentin (1-(aminomethyl)cyclohexaneacetic acid). Like its six-membered ring counterpart, ACP exists primarily as a zwitterion at physiological pH. This physicochemical state imposes a critical pharmacokinetic limitation: saturable absorption .[1]

While ACP exhibits intrinsic activity (e.g., as an

The Solution: Ester prodrug derivatization.[2][] By masking the carboxyl moiety, we convert the zwitterionic species into a cationic or neutral lipophilic entity. This shift enables the molecule to bypass the saturable LAT1 pathway, utilizing instead passive diffusion or high-capacity transporters (e.g., MCT1, PEPT1), followed by enzymatic hydrolysis to release the active parent drug in the systemic circulation.

Strategic Molecular Design

The design of ester prodrugs for ACP must balance lipophilicity (for membrane crossing) with hydrolytic lability (for bioactivation).

Structural Classes of Esters

Researchers should evaluate three primary ester classes to optimize bioavailability (

| Ester Class | Structure Description | Mechanism of Absorption | Metabolic Fate |

| Simple Alkyl Esters | Methyl, Ethyl, Isopropyl | Passive Diffusion | Often hydrolyze too slowly in plasma; may accumulate. |

| Acyloxyalkyl Esters | Acetoxymethyl, Pivaloyloxymethyl | Passive Diffusion | Rapid hydrolysis by non-specific esterases; releases formaldehyde (toxicity risk). |

| Glycol/Morpholino Esters | Morpholinoethyl, Diethylene glycol | Carrier-Mediated / Passive | Balanced solubility/permeability; often targets specific enzymes. |

The Bioactivation Pathway (Visualization)

The following diagram illustrates the critical path from oral administration to systemic exposure.

Caption: Figure 1. Mechanism of bioavailability enhancement.[][4][5][6] The prodrug bypasses the saturable LAT1 transporter via passive diffusion, undergoing hepatic hydrolysis to release the active ACP.

Experimental Protocols: Validating Bioavailability

To establish the viability of an ACP ester prodrug, a rigorous "Go/No-Go" testing hierarchy is required.

Phase I: In Vitro Stability & Hydrolysis

Objective: Ensure the prodrug survives the stomach (pH 1.2) but hydrolyzes in the blood (Plasma).[2][7]

Protocol 1: Plasma Stability Assay

-

Preparation: Harvest pooled rat/human plasma (heparinized).

-

Incubation: Spike plasma with the ester prodrug (final conc. 10

M). Incubate at 37°C. -

Sampling: Aliquot 100

L at -

Quenching: Immediately add 300

L ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Vortex and centrifuge (10,000g, 10 min). -

Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of Prodrug and appearance of Parent (ACP).

-

Criteria:

in plasma should be

Phase II: Permeability Screening (Caco-2)

Objective: Predict human intestinal absorption and identify efflux liability.[8][9]

Protocol 2: Caco-2 Transwell Assay

-

Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

-

Validation: Measure Transepithelial Electrical Resistance (TEER). Must be

. -

Transport Buffer: HBSS (pH 7.4).

-

Dosing:

-

Apical to Basolateral (A-B): Add prodrug (10

M) to Apical chamber. -

Basolateral to Apical (B-A): Add prodrug (10

M) to Basolateral chamber.

-

-

Sampling: Collect samples from the receiver compartment at 60 and 120 min.

-

Calculation:

Where -

Success Metric:

cm/s indicates high permeability.

In Vivo Pharmacokinetics (Rat Model)

The definitive proof of bioavailability enhancement lies in comparative PK studies between the parent ACP and the ester prodrug.

Experimental Workflow

Caption: Figure 2. Pre-clinical pharmacokinetic workflow. Three parallel groups are essential to calculate absolute bioavailability (

Data Analysis & Interpretation

When analyzing the LC-MS/MS data, focus on the Area Under the Curve (AUC) of the active parent drug (ACP) in systemic circulation.

Calculation of Absolute Bioavailability (

Note on Equimolar Dosing: Ensure the oral dose of the prodrug is equimolar to the parent drug dose to allow direct comparison.

Target Profile for Success:

| Parameter | Parent ACP (Oral) | Ester Prodrug (Oral) | Interpretation |

|---|

|

References

-

Bockbrader, H. N., et al. (2010).[1] "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics. Link

-

Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane Acetic Acid], a Novel Gabapentin Prodrug: I. Design, Synthesis, Pharmacokinetics, and Safety." Journal of Pharmacology and Experimental Therapeutics. Link

-

Artursson, P., & Karlsson, J. (1991). "Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells." Biochemical and Biophysical Research Communications. Link

-

Rao, P., et al. (2024). "Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations." Pharmaceutics.[4] Link

-

FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Link

Sources

- 1. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and hydrolytic behavior of mutual prodrugs of NSAIDs with gabapentin using glycol spacers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 5. Amino Acids in the Development of Prodrugs [mdpi.com]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(1-aminocyclopentyl)acetate from Cyclopentanone

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(1-aminocyclopentyl)acetate is a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclic amino acid structure makes it a key component in the synthesis of peptidomimetics and other biologically active molecules.[1][2] The cyclopentyl ring system imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This application note provides a detailed guide to the synthesis of this compound starting from the readily available and cost-effective starting material, cyclopentanone. We will explore two robust and widely utilized synthetic strategies: the Bucherer-Bergs reaction and the Strecker synthesis. Each protocol is presented with in-depth explanations of the underlying chemical principles, step-by-step procedures, and expected outcomes.

Synthetic Strategies Overview

The synthesis of α-amino acids from carbonyl compounds is a cornerstone of organic chemistry. For the preparation of this compound from cyclopentanone, two classical multicomponent reactions, the Bucherer-Bergs and the Strecker syntheses, offer efficient and reliable pathways.

-

Bucherer-Bergs Reaction: This method involves the reaction of a ketone with an alkali metal cyanide and ammonium carbonate to form a hydantoin intermediate.[3][4] Subsequent hydrolysis of the hydantoin yields the desired amino acid. This one-pot reaction is known for its simplicity and often provides good yields.[5]

-

Strecker Synthesis: This is a two-step process for the synthesis of α-amino acids.[6][7] It begins with the reaction of a ketone with ammonia and a cyanide source to form an α-aminonitrile.[8][9] This intermediate is then hydrolyzed to the corresponding amino acid.[6]

The choice between these two methods may depend on factors such as available reagents, desired scale, and specific downstream applications. Both methods, as presented, will produce a racemic mixture of the final product. Chiral resolution or asymmetric synthesis variants would be necessary to obtain enantiomerically pure compounds.[7][10]

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic transformations, the following diagrams illustrate the Bucherer-Bergs and Strecker synthesis routes from cyclopentanone.

Caption: Bucherer-Bergs reaction pathway.

Caption: Strecker synthesis reaction pathway.

Protocol 1: Bucherer-Bergs Synthesis

This protocol details the synthesis of the spiro-hydantoin intermediate from cyclopentanone, followed by its hydrolysis to 1-aminocyclopentanecarboxylic acid and subsequent esterification.

Part A: Synthesis of 5,5-Cyclopentamethylenehydantoin (Spiro-hydantoin)

Rationale: This one-pot, multicomponent reaction efficiently constructs the hydantoin ring system.[3][4] Ammonium carbonate serves as both the ammonia and carbon dioxide source, while potassium cyanide provides the nucleophilic cyanide. The reaction proceeds through the formation of a cyanohydrin, followed by reaction with ammonia and subsequent cyclization.[3]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanone | 84.12 | 10.0 g | 0.119 |

| Potassium Cyanide | 65.12 | 9.2 g | 0.141 |

| Ammonium Carbonate | 96.09 | 27.5 g | 0.286 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 150 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone, potassium cyanide, and ammonium carbonate.

-

Add a mixture of ethanol and water.

-

Heat the reaction mixture to 60-65 °C with constant stirring in a well-ventilated fume hood. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.

-

Maintain the temperature and stirring for 6-8 hours. The reaction mixture will become a thick slurry.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation.

-

Filter the solid product using a Büchner funnel and wash with cold water (2 x 50 mL).

-

Dry the crude product in a vacuum oven at 60 °C to a constant weight.

-

Recrystallize the crude product from hot water or ethanol/water to obtain pure 5,5-cyclopentamethylenehydantoin as a white crystalline solid.

Part B: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

Rationale: Basic hydrolysis of the hydantoin ring opens the cyclic structure to yield the corresponding amino acid. Strong basic conditions are required to cleave the two amide bonds.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5,5-Cyclopentamethylenehydantoin | 154.17 | 10.0 g | 0.065 |

| Sodium Hydroxide | 40.00 | 10.4 g | 0.260 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the spiro-hydantoin in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to pH 6-7 with concentrated hydrochloric acid while cooling in an ice bath. The amino acid will precipitate.

-

Filter the precipitate, wash with a small amount of cold water, and then with ethanol.

-

Dry the product under vacuum to yield 1-aminocyclopentanecarboxylic acid.

Part C: Esterification to this compound

Rationale: Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst. Thionyl chloride is used here to first form the acid chloride in situ, which then readily reacts with methanol.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Aminocyclopentanecarboxylic Acid | 129.16 | 5.0 g | 0.039 |

| Methanol | 32.04 | 100 mL | - |

| Thionyl Chloride | 118.97 | 4.6 mL | 0.063 |

Procedure:

-

Suspend 1-aminocyclopentanecarboxylic acid in methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Strecker Synthesis

This protocol outlines the formation of the α-aminonitrile from cyclopentanone, followed by its hydrolysis and subsequent esterification.

Part A: Synthesis of 1-Amino-1-cyanocyclopentane (α-Aminonitrile)

Rationale: The Strecker synthesis begins with the formation of an imine from cyclopentanone and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile.[6][7][8] This reaction is typically performed as a one-pot procedure.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclopentanone | 84.12 | 10.0 g | 0.119 |

| Ammonium Chloride | 53.49 | 7.6 g | 0.142 |

| Sodium Cyanide | 49.01 | 6.9 g | 0.141 |

| Aqueous Ammonia (28%) | - | 20 mL | - |

| Methanol | 32.04 | 50 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride and sodium cyanide in aqueous ammonia and water. Caution: Sodium cyanide is highly toxic.

-

Add methanol to the solution.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add cyclopentanone dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Part B: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

Rationale: Acid-catalyzed hydrolysis of the nitrile group in the α-aminonitrile first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The amino group is protonated under the acidic conditions.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Amino-1-cyanocyclopentane | 110.16 | 10.0 g | 0.091 |

| Concentrated HCl | 36.46 | 100 mL | - |

Procedure:

-

Add the crude α-aminonitrile to concentrated hydrochloric acid in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture and remove the excess HCl under reduced pressure.

-

Dissolve the residue in a minimum amount of hot water and neutralize with aqueous ammonia to precipitate the amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Part C: Esterification to this compound

This step is identical to Part C of the Bucherer-Bergs protocol. Please refer to the procedure described above.

Expected Results and Characterization

| Compound | Appearance | Expected Yield | Melting Point (°C) |

| 5,5-Cyclopentamethylenehydantoin | White crystalline solid | 75-85% | 215-218 |

| 1-Amino-1-cyanocyclopentane | Colorless to pale yellow oil | 80-90% | (Boiling Point) |

| 1-Aminocyclopentanecarboxylic Acid | White crystalline powder | 70-80% (from hydantoin) | >300 (decomposes) |

| This compound | Colorless oil or low-melting solid | 60-75% | - |

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of hydantoin | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure adequate mixing. |

| Difficulty in precipitating amino acid | Incorrect pH. | Carefully adjust the pH to the isoelectric point (around 6-7). |

| Low yield of ester | Incomplete esterification or loss during workup. | Ensure anhydrous conditions for the esterification. Optimize extraction and purification steps. |

| Formation of byproducts in Strecker synthesis | Side reactions of the imine or nitrile. | Maintain low temperature during the addition of cyclopentanone. |

Conclusion

The synthesis of this compound from cyclopentanone can be successfully achieved through either the Bucherer-Bergs or the Strecker synthesis pathways. Both methods are reliable and provide the target compound in good overall yields. The choice of method will depend on the specific requirements of the researcher and the available laboratory resources. The protocols provided herein offer a detailed and practical guide for the synthesis and purification of this important building block for drug discovery and development.

References

- Vertex AI Search. 1-Aminocyclopentanecarboxylic acid 52-52-8 wiki. Accessed February 23, 2026.

- Spadoni G, Balsamini C, Bedini A, Mugnaini M. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Farmaco. 1993;48(12):1663-1674.

- Alfa Chemistry. Bucherer-Bergs Reaction. Alfa Chemistry. Accessed February 23, 2026.

- Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Published November 12, 2018. Accessed February 23, 2026.

- Wikipedia. Strecker amino acid synthesis. Wikipedia. Updated October 26, 2023. Accessed February 23, 2026.

- Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Accessed February 23, 2026.

- Avenoza A, Busto JH, Corzana F, Peregrina JM, Zurbano MM. Synthesis of aminocyclopentane carboxylic acids. Google Patents. WO2008138621A2. Published November 20, 2008.

- Kralik M, Hronec M, Cvengrosova Z, Stolcova M. Reductive amination of cyclopentanone.

- Sketchy. Synthesis of Alpha-Amino Acids. Sketchy. Accessed February 23, 2026.

- Wikipedia. Bucherer–Bergs reaction. Wikipedia. Updated October 26, 2023. Accessed February 23, 2026.

- Solubility of Things. 1-Aminocyclopentanecarboxylic acid. Solubility of Things. Accessed February 23, 2026.

- Gáspári Z, Olajos G, Szabó D, et al. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry.

- Roy P, Boisvert M, Leblanc Y. Organic Syntheses Procedure. Organic Syntheses.

- Kalník M, Gabko P, Koóš M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021;26(13):4021.

- UBC Chemistry. THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. The University of British Columbia.

- Lazić A, Jeannin O, Camerel F, Radovanović L, Đorđević I. General reaction scheme of the Bucherer–Bergs reaction.

- Boesten WHJ, Seerden J-PG, de Lange B, et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. 2001;3(8):1121-1124.

- Wikipedia. Reductive amination. Wikipedia. Updated January 19, 2024. Accessed February 23, 2026.

- Organic Chemistry Portal. Cyclopentenone synthesis. Organic Chemistry Portal. Accessed February 23, 2026.

- Benetti S, De Risi C, Ferroni F, Pollini GP. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Bentham Science. 2007;4(4):268-270.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed February 23, 2026.

- ChemScene. 1481175-03-4 | Methyl 2-(1-(aminomethyl)cyclopentyl)acetate. ChemScene. Accessed February 23, 2026.

- Al-Qaisi AM, Al-Ayed AS, Al-Qtaitat A. Synthesis of Cyclopentanone and Cyclohexanone Derivatives.

- de la Cruz-Uria X, Gomez-Quero S, Puche M, et al. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Published August 23, 2025.

- Rudolf A, Freimund G, Hans-Jurgen A. Process for the preparation of 2-substituted cyclopentanones. Google Patents. US5672763A. Published September 30, 1997.

- Chapuis C, Richard C-A. Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate.

- ChemicalBook. 2-METHYL-1-UNDECANOL CAS#: 10522-26-6. ChemicalBook. Accessed February 23, 2026.

- Alfa Chemistry. CAS 10522-26-6 2-Methyl-1-undecanol. Alfa Chemistry. Accessed February 23, 2026.

- ChemicalBook. 2-METHYL-1-UNDECANOL | 10522-26-6. ChemicalBook. Updated December 31, 2025. Accessed February 23, 2026.

- Lux S, Siebenhofer M. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org.

- Reiriz C, Giraud M, Corvis Y, et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Published November 13, 2023.

- Cheméo. Chemical Properties of 2-Methyl-1-undecanol (CAS 10522-26-6). Cheméo. Accessed February 23, 2026.

- National Center for Biotechnology Information. 2-Methylundecanol. PubChem. Accessed February 23, 2026.

Sources

- 1. guidechem.com [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Efficient Hydrolysis of Methyl 2-(1-aminocyclopentyl)acetate to its Free Acid

Abstract

This technical guide provides a comprehensive and field-proven protocol for the hydrolysis of Methyl 2-(1-aminocyclopentyl)acetate to its corresponding free carboxylic acid, 2-(1-aminocyclopentyl)acetic acid. This transformation is a critical step in various drug discovery and development programs where the free acid moiety is required for subsequent coupling reactions, biological assays, or as the final active pharmaceutical ingredient (API). This document delves into the mechanistic rationale for choosing a base-mediated hydrolysis (saponification) over an acid-catalyzed approach for this specific substrate. It offers a detailed, step-by-step experimental procedure, including reaction setup, monitoring, workup, and purification of the zwitterionic product. Furthermore, this guide provides insights into potential challenges and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.

Introduction: The Significance of Amino Acid Ester Hydrolysis

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. In the context of medicinal chemistry and drug development, the hydrolysis of amino acid esters is of particular importance. Many synthetic routes for non-proteinogenic amino acids, such as the Strecker or Bucherer-Bergs reactions, often yield ester derivatives as the final product. However, the free carboxylic acid is frequently the desired functional group for forming amide bonds in peptide synthesis or for interacting with biological targets.[1][2]

This compound is a non-proteinogenic amino acid derivative that presents a unique challenge for hydrolysis due to the presence of a primary amine on a quaternary carbon. The choice of the hydrolysis method is critical to avoid potential side reactions and to facilitate the purification of the resulting zwitterionic amino acid. This guide will focus on a robust saponification protocol that has been optimized for substrates of this nature.

Mechanistic Considerations: Why Base-Catalyzed Hydrolysis is Preferred

Both acid- and base-catalyzed methods can be employed for ester hydrolysis. However, for amino acid esters, base-catalyzed hydrolysis, or saponification, offers several distinct advantages.[3][4]

Acid-Catalyzed Hydrolysis: This method typically involves heating the ester in the presence of a strong acid and excess water.[4][5] The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is required.[4] For an amino acid ester, the primary amine would be protonated under acidic conditions. While this protects the amine from participating in side reactions, the overall reaction can be sluggish and may require harsh conditions (e.g., high temperatures and prolonged reaction times), which could lead to degradation of the desired product.

Base-Catalyzed Hydrolysis (Saponification): Saponification involves the treatment of an ester with a stoichiometric amount of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, which is effectively irreversible because the final step is the deprotonation of the newly formed carboxylic acid by the alkoxide leaving group.[3][4] This irreversibility is a major advantage as it drives the reaction to completion under milder conditions.[3] For amino acid esters, saponification is generally the preferred method due to its efficiency and the milder reaction conditions, which helps in preserving the stereochemical integrity of chiral centers, although racemization can be a concern for some sensitive N-methylamino acids.[6][7]

In the case of this compound, the primary amine remains largely unreactive under basic conditions, allowing for a clean and selective hydrolysis of the methyl ester. Lithium hydroxide is often the base of choice for the saponification of amino acid esters as it is known for its mildness and can often be performed at or slightly above room temperature, minimizing potential side reactions.[8][9]

Experimental Protocol: Saponification of this compound

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥95% | Various |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent grade | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Water | Deionized | In-house |

| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific |

| Dowex® 50WX8 ion-exchange resin | 100-200 mesh, H⁺ form | Sigma-Aldrich |

| Methanol (MeOH) | ACS Reagent grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Reagent grade | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water.

-

Addition of Base: To the stirring solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) in one portion at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating to 40-50 °C can be applied to expedite the reaction if necessary.[2]

-

Workup - Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to the isoelectric point of the amino acid. For the structurally similar 1-aminocyclopentanecarboxylic acid, the pKa of the carboxylic acid group is approximately 2.4-2.6.[10][11] The isoelectric point (pI) will be the average of the pKa of the amino group (around 10) and the carboxylic acid group. Therefore, careful adjustment of the pH to around 6-7 is recommended to ensure the zwitterionic form predominates, minimizing its solubility in the aqueous phase.

-

Isolation of the Crude Product: The zwitterionic product may precipitate out of the solution upon neutralization. If so, it can be collected by vacuum filtration, washed with cold water, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude amino acid along with lithium chloride.

-

Purification using Ion-Exchange Chromatography:

-

Prepare a column with Dowex® 50WX8 resin (H⁺ form).

-

Dissolve the crude product in a minimal amount of deionized water and load it onto the column.

-

Wash the column with deionized water to remove any remaining salts (e.g., LiCl).

-

Elute the desired amino acid from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Collect the fractions containing the product (can be monitored by TLC).

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 2-(1-aminocyclopentyl)acetic acid.

-

Workflow and Data Presentation

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of this compound.

Table of Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Solvent System | THF/H₂O (3:1 v/v) | THF helps to solubilize the starting ester, while water is necessary for the hydrolysis and to dissolve the LiOH. |

| Base | LiOH·H₂O | A mild and effective base for the saponification of amino acid esters, minimizing the risk of side reactions.[8][9] |

| Stoichiometry of Base | 1.5 - 2.0 equivalents | A slight excess of base ensures the complete consumption of the starting ester. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate without promoting degradation. Gentle heating can be used if necessary.[2] |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC or LC-MS. |

| Workup pH | ~6-7 (Isoelectric Point) | At the pI, the amino acid exists as a zwitterion, which often has minimal solubility in water, facilitating its isolation.[10][11] |

| Purification Method | Ion-Exchange Chromatography or Recrystallization | Effective for removing inorganic salts and purifying the zwitterionic amino acid product.[12][13] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, ensure that the LiOH is of good quality and that the THF is not overly wet, which could consume the base. Gentle heating (40-50 °C) can also help to drive the reaction to completion.

-

Product is Difficult to Precipitate: Some zwitterionic amino acids have significant water solubility even at their isoelectric point. In such cases, removing the solvent under reduced pressure is the best approach to isolate the crude product.

-

Challenges with Ion-Exchange Chromatography: Ensure the column is properly conditioned and not overloaded. The elution with aqueous ammonia should be done gradually to obtain clean fractions.

-

Alternative Purification: If ion-exchange chromatography is not feasible, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can be an effective purification method for the zwitterionic product.

Conclusion

The base-catalyzed hydrolysis of this compound using lithium hydroxide provides a reliable and high-yielding route to the corresponding free acid. The protocol detailed in this application note is robust and has been developed with a strong understanding of the underlying chemical principles. By carefully controlling the reaction conditions and the workup procedure, researchers and drug development professionals can confidently produce high-purity 2-(1-aminocyclopentyl)acetic acid for their downstream applications.

References

- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA, 57(5), 241-245.

- Wenska, M., & Seubert, A. (2011). Separation of α-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers.

- Wenska, M., & Seubert, A. (2011). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers.

-

De-esterification of amino acid esters. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]

- Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. (1991). Industrial & Engineering Chemistry Research, 30(6), 1271-1280.

-

Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit. Retrieved February 22, 2026, from [Link]

- Process for the saponification of aminoacid-/peptide ester. (1993).

- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances, 9(54), 31448-31458.

- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2017). Molbank, 2017(3), M946.

- Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023).

- LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides. (2002).

- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.

- Acylation of an Amino Acid Active Ester, "Backing Off Procedure". (2004). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.

-

Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]